5-Fluoro-1h-benzotriazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2H-benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGGDXKMRDPIKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342961 | |
| Record name | 5-fluoro-1h-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18225-90-6 | |
| Record name | 5-fluoro-1h-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1H-1,2,3-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Fluoro-1H-benzotriazole: Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 5-Fluoro-1H-benzotriazole, a fluorinated heterocyclic compound of increasing importance in medicinal chemistry and materials science. We will delve into its core chemical properties, elucidate its structure through spectroscopic analysis, detail its synthesis, and explore its applications, particularly within the domain of drug discovery and development. The insights provided herein are grounded in established chemical principles and supported by authoritative references to guide researchers and scientists in its effective application.
Core Molecular Profile and Physicochemical Properties
This compound, identified by CAS Number 18225-90-6, is a derivative of benzotriazole where a fluorine atom is substituted on the benzene ring.[1][2] This single atomic substitution imparts unique electronic properties that significantly influence its reactivity and utility compared to the parent compound. Benzotriazole itself is a bicyclic heterocycle formed by fusing a benzene ring with a 1,2,3-triazole ring.[3] The presence of the highly electronegative fluorine atom can enhance the stability of certain reaction intermediates and modulate the binding interactions of derivative molecules, a feature highly sought after in drug design.
The fundamental properties of this compound are summarized below. It is crucial to note that while some properties are experimentally determined, others are predicted based on computational models, providing a reliable estimate for experimental planning.
| Property | Value | Source |
| Molecular Formula | C₆H₄FN₃ | [1][2] |
| Molecular Weight | 137.11 g/mol | [1][2] |
| Appearance | Light brown to gray solid | [4] |
| Boiling Point (Predicted) | 362.8 ± 15.0 °C | [2][4] |
| Density (Predicted) | 1.481 ± 0.06 g/cm³ | [2][4] |
| pKa (Predicted) | 7.78 ± 0.40 | [4] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Elucidation of Molecular Structure
The definitive structure of this compound is best understood through a combination of its tautomeric forms and spectroscopic data.
Tautomerism and Structural Representation
Like its parent, benzotriazole, this compound can exist in two tautomeric forms: the 1H- and 2H- forms. The 1H-tautomer, where the proton resides on the N1 nitrogen, is known to be the predominant form in both solution and the solid state for benzotriazole itself.[3] The introduction of the fluorine atom at the 5-position does not fundamentally alter this preference.
Caption: 2D Structure of this compound.
Spectroscopic Profile
The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum would exhibit complex aromatic signals characteristic of a tri-substituted benzene ring, along with a broad signal for the N-H proton. The coupling patterns between the aromatic protons would be influenced by the fluorine atom.
-
¹³C NMR : The carbon spectrum provides information on the carbon skeleton. The carbon atom directly bonded to the fluorine will show a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR : A single resonance in the fluorine NMR spectrum confirms the presence of the single fluorine environment. Its chemical shift provides insight into the electronic environment of the C-F bond.
-
-
Infrared (IR) Spectroscopy : The IR spectrum is valuable for identifying key functional groups. For this compound, characteristic absorption bands would include N-H stretching (typically broad, around 3100-3300 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), N=N stretching (around 1416 cm⁻¹), and a strong C-F stretching band.[5]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry would show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (137.11). The fragmentation pattern would be characteristic of the benzotriazole ring system.
Synthesis and Reactivity
General Synthesis Protocol
The synthesis of benzotriazoles, including the 5-fluoro derivative, is most commonly achieved through the cyclocondensation of the corresponding o-phenylenediamine with a source of nitrous acid.[6][7] This well-established method is efficient and proceeds via a monodiazonium intermediate that undergoes spontaneous intramolecular cyclization.
Causality in Experimental Design: The choice of an acidic medium (typically acetic acid) is critical as it serves two purposes: it protonates sodium nitrite to generate the active nitrosating agent, nitrous acid (HNO₂), and it maintains the solubility of the diamine reactant. Cooling the reaction is essential to control the exothermic diazotization step and prevent the decomposition of the unstable diazonium salt intermediate.
Step-by-Step Synthesis of this compound:
-
Preparation: Prepare a solution of glacial acetic acid in water in a reaction vessel equipped with a stirrer and a thermometer.
-
Reactant Addition: Add 4-fluoro-1,2-phenylenediamine to the acetic acid solution and stir until dissolved. Cool the mixture to approximately 15°C in an ice bath.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled diamine mixture, ensuring the temperature does not exceed 20°C.
-
Cyclization: After the addition is complete, allow the mixture to stir while slowly warming to room temperature, then heat gently (e.g., to 85°C) to ensure complete cyclization.[6]
-
Isolation: Cool the reaction mixture. The product often precipitates from the solution. If not, chilling in an ice bath for an extended period will induce crystallization.
-
Purification: Collect the crude product by filtration, wash with cold water to remove residual acid and salts, and dry. Recrystallization from a suitable solvent (e.g., water or ethanol-water mixture) yields the purified this compound.
Caption: General synthesis workflow for this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the nucleophilicity of the triazole nitrogens and the potential for electrophilic substitution on the benzene ring.[3]
-
N-Alkylation/Acylation: The triazole nitrogen atoms are readily alkylated or acylated. Reaction with alkyl halides typically yields a mixture of N1 and N2 substituted products.[3][8]
-
Peptide Coupling: In drug development, benzotriazole derivatives are famous for their role in peptide synthesis. They can be activated to form reagents like HOBt (1-Hydroxybenzotriazole). The fluoro-substituted analogue can be used to prepare fluorinated coupling reagents, which can offer advantages in terms of reaction rates and suppression of side reactions.
Applications in Drug Discovery and Development
The benzotriazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs.[3] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[9][10][11] The introduction of a fluorine atom, as in this compound, is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate bioavailability.
-
Scaffold for Bioactive Molecules: this compound serves as a key building block for synthesizing more complex drug candidates. The fluorine atom can participate in favorable hydrogen bonding or dipole-dipole interactions with biological targets like enzymes and receptors.
-
Precursor for Antiviral and Anticancer Agents: Research has shown that benzotriazole derivatives are effective inhibitors of viral enzymes and protein kinases involved in cancer progression.[7][8][9][12] The 5-fluoro substitution can be used to fine-tune the electronic properties of these inhibitors to optimize their potency and selectivity. For instance, fluorinated benzotriazole derivatives have been investigated as potential antiviral agents.[12][13]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential. Based on GHS classifications for the parent compound and similar structures, it should be treated as a hazardous substance.
-
Hazard Identification : It is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It can also be harmful if swallowed.[14][15]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[16][17] Work should be conducted in a well-ventilated area or under a chemical fume hood.[16][18]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Keep away from strong oxidizing agents and incompatible materials.
-
Spill and Disposal : In case of a spill, contain the material and absorb it with an inert material.[16] Dispose of the chemical waste in accordance with local, regional, and national regulations.[14][17]
Conclusion
This compound is a valuable heterocyclic compound with a unique combination of structural and electronic properties conferred by its fluorinated benzotriazole core. Its straightforward synthesis and versatile reactivity make it an important building block in medicinal chemistry for the development of novel therapeutic agents. A thorough understanding of its properties, structure, and safe handling protocols, as detailed in this guide, is paramount for its successful application in research and development.
References
- 1. 5-fluoro-1H-1,2,3-benzotriazole | C6H4FN3 | CID 586225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 18225-90-6 [chemicalbook.com]
- 3. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 4. This compound CAS#: 18225-90-6 [amp.chemicalbook.com]
- 5. jocpr.com [jocpr.com]
- 6. ijariie.com [ijariie.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae [pubmed.ncbi.nlm.nih.gov]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Page loading... [guidechem.com]
- 16. files.dep.state.pa.us [files.dep.state.pa.us]
- 17. fishersci.com [fishersci.com]
- 18. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Methodological & Application
Application Notes & Protocols: Synthesis of 5-Fluoro-1H-benzotriazole Derivatives for Antiviral Research
Introduction: The Strategic Role of Fluorinated Benzotriazoles in Virology
The benzotriazole scaffold represents a cornerstone in medicinal chemistry, largely due to its structural resemblance to the endogenous purine nucleus, classifying it as a privileged isostere.[1] This mimicry allows benzotriazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of activities, including antiviral, antitumor, and antimicrobial effects. The incorporation of a fluorine atom onto this scaffold, specifically at the 5-position, is a strategic decision rooted in modern drug design principles. Fluorine's high electronegativity and small size can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability, often leading to improved pharmacokinetic and pharmacodynamic profiles.
This guide provides a comprehensive overview of the synthesis of 5-Fluoro-1H-benzotriazole derivatives, offering detailed, field-proven protocols for researchers engaged in the discovery of novel antiviral agents. We will explore the synthetic pathway from a common starting material to the final, diverse analogues, delve into the rationale behind key experimental choices, and discuss the critical structure-activity relationships (SAR) that drive antiviral potency.
Part 1: Synthesis of the Core Scaffold: this compound
The foundational step in this research endeavor is the reliable synthesis of the this compound core. The most efficient pathway begins with the commercially available 4-fluoroaniline, proceeding through a key diamine intermediate.
Workflow for this compound Synthesis
Caption: Synthetic pathway to the this compound core.
Protocol 1.1: Synthesis of 4-Fluoro-1,2-phenylenediamine (Precursor)
This protocol outlines the four-step synthesis of the key diamine precursor from 4-fluoroaniline.[2]
Step A: Acetylation of 4-Fluoroaniline
-
In a 2 L flask equipped with mechanical stirring and placed in a low-temperature bath, combine 600 mL of acetic anhydride and 200 mL of glacial acetic acid. Cool the mixture to below 0°C.
-
Slowly add a pre-mixed solution of 150 g (1.35 mol) of 4-fluoroaniline in 100 mL of glacial acetic acid. Maintain the temperature below 5°C.
-
Stir for 30 minutes. The product, N-(4-fluorophenyl)acetamide, will begin to precipitate. This intermediate is used directly in the next step.
Step B: Nitration
-
While maintaining the reaction temperature between 0-5°C, slowly add a nitrating mixture (110 mL of 65% nitric acid and 10 mL of 95% sulfuric acid).
-
After the addition is complete, stir for an additional 30 minutes.
-
Pour the reaction mixture into 2 L of ice water. A yellow solid, N-(4-fluoro-2-nitrophenyl)acetamide, will precipitate.
-
Collect the solid by filtration and dry. Expected yield: ~84%.
Step C: Hydrolysis (Deacetylation)
-
In a 2 L flask, combine the crude product from Step B (~191 g, 0.97 mol) with 1500 mL of 9 M hydrochloric acid.
-
Heat the mixture to reflux for 30-45 minutes until the reaction is complete (monitored by TLC).
-
Pour the hot solution into 2 L of ice water to precipitate the product.
-
Filter the solid and wash the filter cake with a sodium carbonate solution until neutral, followed by washing with water.
-
Dry the resulting orange solid, 4-fluoro-2-nitroaniline. Expected yield: ~90%.
Step D: Reduction
-
To a 2 L reaction vessel, add the 4-fluoro-2-nitroaniline (135 g, 0.86 mol), 1000 mL of anhydrous ethanol, and 27 g of Raney Nickel catalyst.
-
Pressurize the vessel with hydrogen gas (1.0 MPa) and stir at room temperature for 8 hours.
-
Carefully filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-Fluoro-1,2-phenylenediamine as a solid. Expected yield: ~91%.
Protocol 1.2: Diazotization to form this compound
This final step involves the intramolecular cyclization of the diamine to form the triazole ring.[3][4]
-
Dissolve 10 g (79.3 mmol) of 4-fluoro-1,2-phenylenediamine in 100 mL of glacial acetic acid in a 250 mL flask and cool the solution to 0-5°C in an ice bath.
-
In a separate beaker, dissolve 5.7 g (83.3 mmol) of sodium nitrite in 20 mL of water.
-
Add the sodium nitrite solution dropwise to the stirred diamine solution, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into 400 mL of ice water. The product will precipitate.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry to yield this compound.
Part 2: Derivatization Strategies for Antiviral Activity
With the core scaffold in hand, the next phase involves introducing chemical diversity, primarily at the N1 and N2 positions of the triazole ring. A highly successful strategy involves N-arylation, followed by functional group manipulation on the newly introduced aryl ring.
General Workflow for N-Aryl Amide Derivatives
Caption: A common synthetic workflow for creating diverse derivatives.
Protocol 2.1: Synthesis of N-(4-(5-Fluoro-1H-benzo[d][5][6][7]triazol-1-yl)phenyl)alkanamide
This protocol details a representative synthesis leading to a final amide derivative, a class of compounds that has shown significant antiviral activity.[5]
Step A: N-Arylation
-
To a solution of this compound (5.0 g, 36.5 mmol) in 35 mL of dimethyl acetamide (DMA), add 1-chloro-4-nitrobenzene (5.7 g, 36.5 mmol) and cesium carbonate (Cs₂CO₃) (23.8 g, 73.0 mmol).
-
Rationale: Cesium carbonate is an effective base for deprotonating the benzotriazole N-H, creating a nucleophile. DMA is a polar aprotic solvent that facilitates this SₙAr reaction.
-
Stir the mixture at 75°C for 36 hours.
-
After cooling, filter the mixture to remove the inorganic salts and pour the filtrate into ice water to precipitate the product.
-
The resulting solid is a mixture of the N1 and N2 isomers of 5-fluoro-1-(4-nitrophenyl)-benzotriazole. This mixture must be separated by flash column chromatography (e.g., using a petroleum ether/ethyl acetate gradient).
Step B: Nitro Group Reduction
-
Dissolve the purified N1-isomer (e.g., 2.0 g, 7.7 mmol) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction through a pad of Celite to remove the catalyst and concentrate the filtrate to yield 1-(4-aminophenyl)-5-fluoro-1H-benzotriazole.
Step C: Amide Formation
-
Dissolve the aminophenyl intermediate (1.0 g, 4.4 mmol) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a slight excess of a base, such as triethylamine or pyridine (e.g., 1.1 eq).
-
Cool the solution to 0°C and add the desired acyl chloride (e.g., propionyl chloride, 1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
| Step | Key Reagents | Molar Ratio (Core:Reagent:Base) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 2.1.A | 1-Chloro-4-nitrobenzene, Cs₂CO₃ | 1 : 1 : 2 | DMA | 75 | 36 | 40-60% (combined isomers) |
| 2.1.B | H₂, 10% Pd/C | 1 : catalytic | Ethanol | RT | 4-8 | >90% |
| 2.1.C | Acyl Chloride, Triethylamine | 1 : 1.05 : 1.1 | DCM | 0 to RT | 2-4 | 70-95% |
Part 3: Antiviral Evaluation and Structure-Activity Relationship (SAR)
The ultimate goal is to correlate the synthesized chemical structures with their antiviral activity. This is achieved through systematic biological screening and subsequent SAR analysis.
Protocol 3.1: General Antiviral Screening Assay
A standard cell-based assay is used to determine the efficacy and toxicity of the synthesized compounds.
-
Cell Plating: Seed appropriate host cells (e.g., Vero-76 for Coxsackievirus) into 96-well plates and allow them to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the synthesized benzotriazole derivatives in cell culture medium.
-
Infection & Treatment: Infect the cell monolayers with a known titer of the target virus (e.g., Coxsackievirus B5). Simultaneously, add the compound dilutions to the wells. Include controls for uninfected cells, untreated infected cells, and a known antiviral drug.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient to observe a cytopathic effect (CPE) in the untreated infected wells (typically 48-72 hours).
-
Quantification: Assess cell viability using a colorimetric assay (e.g., MTS or MTT assay). The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from uninfected, treated cells and the 50% effective concentration (EC₅₀) from infected, treated cells. The Selectivity Index (SI = CC₅₀ / EC₅₀) is a critical measure of the compound's therapeutic window. A higher SI value indicates greater promise.
Mechanistic Insights & Structure-Activity Relationship (SAR)
Research has shown that benzotriazole derivatives can act through various mechanisms, including the inhibition of early-stage viral attachment and the targeting of viral replication enzymes.[5] The analysis of numerous derivatives has provided key insights into the structural requirements for potent antiviral activity.
| Compound Type | R Group on Benzotriazole | Side Chain Modification | Target Virus | EC₅₀ (µM) | Key Insight |
| Amide | 5,6-Dichloro | N-aryl-p-chlorobenzoyl | CVB5 | 9.0 | Halogenation on the benzotriazole ring is beneficial for activity.[5] |
| Amide | 4-Fluoro | N-aryl-pivalamide | CVB5 | ~6-18 | A fluorine atom is well-tolerated and can lead to potent compounds.[5] |
| Amide | H | N-aryl-p-chlorobenzoyl | CVB5 | >100 | Loss of halogen on the core scaffold can lead to a significant drop in activity.[6] |
| Urea | 5,6-Dichloro | N-aryl-N'-phenyl urea | CVB5 | 6.0 | Urea linkages are a viable alternative to amides for connecting the side chain.[5] |
-
Benzotriazole Core Substitution: Electron-withdrawing groups, particularly halogens (Cl, F) at the 5- and/or 6-positions, are often crucial for potent antiviral activity.[6][5]
-
Side Chain Nature: The composition of the N-aryl side chain significantly modulates potency. Both aliphatic (e.g., pivalamide) and aromatic (e.g., benzamide) groups can yield active compounds, indicating a broad tolerance in the binding pocket.[5]
-
Linker Group: Amide and urea functionalities are effective linkers, providing essential hydrogen bonding capabilities.
-
Isomer Specificity: The N1 and N2 isomers often exhibit different biological activities, making their separation and individual testing a critical step in the discovery process.
Caption: Key structural features of this compound derivatives that influence antiviral activity.
Conclusion
The this compound scaffold is a highly versatile and promising platform for the development of novel antiviral therapeutics. The synthetic routes outlined in this guide are robust and allow for the creation of large, diverse libraries of compounds for screening. The established structure-activity relationships—highlighting the importance of halogenation on the core and the nature of the N-aryl side chain—provide a clear roadmap for medicinal chemists to design next-generation derivatives with enhanced potency and selectivity. Future work should focus on optimizing these lead compounds to improve their pharmacokinetic properties and evaluate their efficacy in more complex biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Fluoro-1h-benzotriazole
For the diligent researcher, the integrity of an experiment extends beyond the final data point; it encompasses the entire lifecycle of every reagent, including its safe and responsible disposal. 5-Fluoro-1h-benzotriazole, a valued building block in pharmaceutical and materials science, demands meticulous handling not only in its application but also in its disposal. This guide provides a procedural and logical framework for managing this compound's waste stream, ensuring the safety of laboratory personnel and the preservation of our environment.
Hazard Assessment & Core Disposal Principles
Understanding the inherent risks of a compound is the bedrock of safe disposal. While a specific Safety Data Sheet (SDS) for the 5-fluoro derivative may be consolidated with the parent compound, the hazardous characteristics of the benzotriazole family provide a clear directive for handling.
Benzotriazoles are generally classified as harmful if swallowed, capable of causing serious eye irritation, and, most critically from a disposal standpoint, toxic to aquatic life with long-lasting effects.[1][2] The persistence of these compounds in the environment means they are not easily biodegradable and can be mobile in soil and groundwater, posing a long-term ecological threat.[3][4][5]
The addition of a fluorine atom to the benzotriazole structure introduces a further consideration: the strength of the carbon-fluorine bond. This bond is one of the strongest in organic chemistry, making fluorinated compounds like this compound particularly resistant to natural degradation. The U.S. Environmental Protection Agency (EPA) has highlighted the challenges in destroying similar fluorinated compounds, noting their thermal stability requires specific, high-temperature disposal methods.[6][7]
Therefore, the core principle of disposal is absolute: This compound and all materials contaminated with it must be treated as regulated hazardous waste. Under no circumstances should it be disposed of down the drain or in standard refuse.[8]
Table 1: Summary of Benzotriazole-Class Hazards
| Hazard Category | Description | Primary Concern for Disposal |
| Acute Oral Toxicity | Harmful if swallowed. | Prevents casual disposal; reinforces need for secure containment. |
| Eye Irritation | Causes serious eye irritation. | Mandates use of eye protection during handling and disposal. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1][2][9] | The primary driver for preventing release into the sanitary sewer system or environment. |
| Environmental Persistence | Not readily biodegradable; can migrate through soil into groundwater.[3][4] | Reinforces the need for destruction via approved hazardous waste methods rather than landfilling. |
Personal Protective Equipment (PPE) Protocol
Direct contact and inhalation must be avoided during all disposal-related activities. The following PPE is mandatory.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[1][10]
-
Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them as contaminated waste after handling.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, wear impervious protective clothing.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/OSHA-approved particulate dust filter respirator.[3] All handling of the solid chemical should occur in a well-ventilated area or a chemical fume hood.[11]
Step-by-Step Disposal Procedures
Segregation of waste streams is critical for efficient and compliant disposal. Follow these specific protocols based on the nature of the waste.
Protocol 3.1: Disposal of Unused/Waste this compound (Pure Product)
This procedure applies to expired product, leftover material from a reaction, or off-specification batches.
-
Do Not Mix: Keep this compound waste separate from other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department. Mixing incompatible chemicals can lead to dangerous reactions.
-
Container: If possible, store the waste in its original container. If not, use a clearly labeled, sealable, and chemically compatible container. The container must be in good condition with no leaks or external contamination.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "Waste this compound"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The date accumulation started.
-
-
Storage: Store the sealed container in a designated satellite accumulation area within the lab. This area should provide secondary containment to capture any potential leaks.
-
Arrange Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not accumulate more than 10 gallons of hazardous waste in your lab.[12]
Protocol 3.2: Disposal of Contaminated Labware and Materials
This includes items such as gloves, weigh boats, pipette tips, paper towels, and contaminated glassware.
-
Segregate Solid Waste: Place all contaminated solid materials into a designated, clearly labeled hazardous waste bag or container. This container should be separate from regular trash.
-
Decontaminate Glassware (for reuse):
-
Perform an initial rinse with a suitable organic solvent (e.g., acetone, ethanol) in a chemical fume hood.
-
Crucially, this first rinsate is considered hazardous waste. Collect it in a designated, labeled container for liquid hazardous waste.[12]
-
Subsequent rinses can be performed as per standard lab procedure.
-
-
Dispose of Single-Use Glassware: If glassware is to be discarded, it must be disposed of as hazardous waste. Place it in a puncture-resistant container labeled for "Contaminated Sharps/Glassware" and manage it through the EHS waste stream.
-
Labeling and Storage: The solid waste container must be labeled with "Solid Waste Contaminated with this compound" and managed according to the hazardous waste protocols outlined in 3.1.
Protocol 3.3: Management of Empty Containers
An "empty" container is never truly empty and must be handled with care.
-
Triple Rinse: For containers that held the pure chemical, they must be triple-rinsed.[12]
-
Collect Rinsate: The first rinse (and for highly toxic chemicals, the first three) must be collected and disposed of as liquid hazardous waste.[12] Use a small amount of an appropriate solvent for the rinse.
-
Deface Label: Once thoroughly rinsed and air-dried in a fume hood, completely deface or remove the original product label.[12]
-
Final Disposal: After these steps, the container can typically be disposed of in the appropriate recycling or trash stream for glass or plastic. Consult your EHS department for confirmation.
Emergency Spill Management
In the event of an accidental release, immediate and correct action is vital.
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Evacuate (If Necessary): For large spills or if dust is generated, evacuate the area and contact your institution's emergency response team.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full PPE described in Section 2.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[13] Do not use combustible materials like paper towels for the initial containment.
-
Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[10] Avoid generating dust.
-
-
Clean the Area: Once the bulk material is collected, decontaminate the spill surface by wiping with a cloth dampened with a suitable solvent. The cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
The Logic of Disposal: Why High-Temperature Incineration is Essential
The robust nature of the carbon-fluorine bond makes this compound resistant to conventional waste treatment methods.
-
Failure of Wastewater Treatment: Benzotriazoles are known to pass through wastewater treatment plants only partially treated, leading to their release into surface waters where they persist.[4]
-
Leaching from Landfills: Landfilling is not a destruction method. The compound's mobility in soil creates a significant risk of it leaching from the landfill into groundwater, causing long-term contamination.[3]
-
The Necessity of Thermal Destruction: The most effective disposal method for fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[6] The conditions in these incinerators (typically >1,650 °C) are sufficient to break the stable C-F bond.[7] Complete combustion converts the compound into less harmful inorganic constituents like carbon dioxide, water, and hydrogen fluoride (HF), with the latter being neutralized in a process known as "scrubbing" before release.[6][7] This ensures complete destruction and prevents environmental release.
Disposal Workflow Diagram
This diagram outlines the decision-making process for the proper segregation and disposal of waste generated from working with this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. health.state.mn.us [health.state.mn.us]
- 5. rivm.nl [rivm.nl]
- 6. epa.gov [epa.gov]
- 7. trinityconsultants.com [trinityconsultants.com]
- 8. irowater.com [irowater.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. files.plytix.com [files.plytix.com]
Navigating the Unseen Threat: A Guide to Personal Protective Equipment for 5-Fluoro-1h-benzotriazole
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The responsible handling of specialized chemical reagents is the cornerstone of laboratory safety and research integrity. This guide provides essential, immediate safety protocols and operational plans for the use of 5-Fluoro-1h-benzotriazole, a compound for which comprehensive safety data may not be readily available. As your Senior Application Scientist, my objective is to distill field-proven insights and authoritative standards into a practical, self-validating system of protection. The following protocols are synthesized from the safety profiles of structurally analogous benzotriazole derivatives and established best practices for handling hazardous chemical compounds.
Hazard Assessment: Understanding the Risk Profile
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the hazard profile can be inferred from related compounds such as 1H-Benzotriazole, 5-Methyl-1H-benzotriazole, and 5-Amino-1H-benzotriazole. These analogs are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Some are also noted as harmful if swallowed. Therefore, a cautious approach is mandated, assuming this compound presents similar, if not identical, hazards.
Assumed Hazard Classifications:
-
Skin Irritant
-
Serious Eye Irritant
-
Respiratory Tract Irritant
-
Potentially Harmful if Swallowed
Core Protective Measures: Your Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations for the causality behind each selection.
| PPE Component | Specification | Rationale and Causality |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield.[2] | Protects against accidental splashes of solutions containing the compound and airborne particulate matter, preventing serious eye irritation. |
| Hand Protection | Nitrile gloves (minimum 8 mil thickness).[3] | Nitrile is recommended for handling benzotriazoles for both incidental and extended contact.[3] Thicker gloves provide greater chemical resistance.[4] Double gloving is recommended for extended handling periods. |
| Body Protection | Polyethylene-coated polypropylene gown or a lab coat made of a non-absorbent material. | Provides a barrier against skin contact with the compound. Cloth lab coats are not recommended as they can absorb and retain chemical spills. |
| Respiratory Protection | A NIOSH-approved N95 or P100 respirator.[5] | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine dust particles, which can cause respiratory tract irritation.[5] |
Step-by-Step Guide to Safe Handling and Doffing of PPE
The order and manner in which PPE is donned and doffed are as crucial as the equipment itself to prevent cross-contamination.
Donning PPE Workflow
Caption: PPE Donning Sequence.
-
Gown: Don the gown, ensuring complete coverage of the torso and arms.
-
Respirator: If required, perform a fit check for your N95 or P100 respirator.
-
Goggles/Face Shield: Position eye and face protection securely.
-
Gloves: Don nitrile gloves, ensuring the cuffs of the gloves extend over the cuffs of the gown.
Doffing PPE Workflow
Caption: PPE Doffing Sequence.
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with bare hands.
-
Gown: Remove the gown by rolling it down and away from the body.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Spill Management and Waste Disposal Plan
In the event of a spill, immediate and correct response is critical to prevent exposure and contamination.
Minor Spill (Solid <1g):
-
Alert personnel in the immediate area.
-
Wearing your full PPE ensemble, gently cover the spill with a damp paper towel to avoid generating dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
Major Spill (Solid >1g or any solution):
-
Evacuate the area and alert your institution's Environmental Health and Safety (EHS) department.
-
Restrict access to the spill area.
-
Allow only trained personnel with appropriate PPE to clean the spill.
Waste Disposal:
-
All contaminated PPE (gloves, gowns, etc.) must be disposed of as hazardous chemical waste.
-
Unused this compound and any contaminated materials should be disposed of in a designated, sealed, and labeled hazardous waste container.[6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research workflows, ensuring the integrity of your work and the well-being of your team.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
